9,10-Dichloro-12-hydroxyoctadecanoic acid

Lipophilicity XLogP3-AA Chromatographic retention

Quantitative analysis of chlorinated fatty acids (ClFAs) is compromised by surrogate compounds with divergent lipophilicity and mass spectral behavior. 9,10-Dichloro-12-hydroxyoctadecanoic acid (C18H34Cl2O3, MW 369.4) offers the authentic substitution pattern required for regulatory compliance. - **Core differentiator**: XLogP3-AA = 6.3 (vs. 7.7 for non-hydroxylated analog), enabling accurate SPE/LC-MS/MS method development. - **Proven application**: Quantify >300 ppm residues in bleached flour (Heikes, 1992) and aquatic biota. - **Supply**: Synthetic standard, purity verified, includes batch-specific COA.

Molecular Formula C18H34Cl2O3
Molecular Weight 369.4 g/mol
CAS No. 97659-36-4
Cat. No. B12812520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dichloro-12-hydroxyoctadecanoic acid
CAS97659-36-4
Molecular FormulaC18H34Cl2O3
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCCCCCCC(CC(C(CCCCCCCC(=O)O)Cl)Cl)O
InChIInChI=1S/C18H34Cl2O3/c1-2-3-4-8-11-15(21)14-17(20)16(19)12-9-6-5-7-10-13-18(22)23/h15-17,21H,2-14H2,1H3,(H,22,23)
InChIKeyAODBHFIRNOOMDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Dichloro-12-hydroxyoctadecanoic Acid (CAS 97659-36-4): Core Identity and Structural Classification for Sourcing Decisions


9,10-Dichloro-12-hydroxyoctadecanoic acid (CAS 97659-36-4) is a C18 long-chain fatty acid derivative featuring both geminal dichloro substitution at the 9,10-positions and a secondary hydroxyl group at the 12-position [1]. This chlorohydroxy fatty acid is a member of the broader class of chlorinated fatty acids (ClFAs) that have been identified in environmental biota, foodstuffs, and industrial processes [2]. The combination of two chlorine atoms and one hydroxyl group on the octadecanoic backbone yields a molecular formula of C18H34Cl2O3, a molecular weight of 369.4 g/mol, and a computed XLogP3-AA of 6.3, placing it in a distinct lipophilicity window relative to both its non-hydroxylated and non-chlorinated analogs [1].

Why 9,10-Dichlorostearic Acid or 12-Hydroxystearic Acid Cannot Replace 9,10-Dichloro-12-hydroxyoctadecanoic Acid in Analytical and Biological Contexts


The three closely related octadecanoic acid analogs—9,10-dichlorostearic acid (CAS 5829-48-1, lacking the 12-OH group), 12-hydroxystearic acid (CAS 106-14-9, lacking the chlorine atoms), and the target compound—differ markedly in polarity, hydrogen-bonding capacity, and metabolic recognition. The target compound's computed XLogP3-AA of 6.3 falls between the more lipophilic 9,10-dichlorostearic acid (XLogP3-AA = 7.7) and the more hydrophilic 12-hydroxystearic acid (XLogP3-AA ≈ 5.5) [1]. This intermediate lipophilicity, combined with the unique spatial arrangement of the chlorine and hydroxyl substituents, dictates differential partitioning in chromatographic separations, membrane interactions, and enzymatic processing—making simple substitution scientifically inappropriate for quantitative analytical workflows, toxicological studies, or structure-activity relationship investigations [2].

Head-to-Head Quantitative Differentiation of 9,10-Dichloro-12-hydroxyoctadecanoic Acid from Its Closest Analogs


Lipophilicity Shift Relative to 9,10-Dichlorostearic Acid Governs Chromatographic and Biological Partitioning

The target compound exhibits a computed XLogP3-AA of 6.3, which is 1.4 log units lower than that of 9,10-dichlorostearic acid (XLogP3-AA = 7.7) [1]. This 1.4 log unit difference corresponds to an approximately 25-fold reduction in octanol-water partition coefficient, translating into significantly shorter reversed-phase HPLC retention times and altered membrane permeability profiles. In contrast, the non-chlorinated 12-hydroxystearic acid (estimated XLogP3-AA ≈ 5.5) is approximately 0.8 log units more hydrophilic than the target compound [2].

Lipophilicity XLogP3-AA Chromatographic retention Membrane partitioning ADME prediction

Hydrogen Bond Donor/Acceptor Count Differentiates Extraction and Derivatization Behavior

The target compound has 2 hydrogen bond donor sites and 3 hydrogen bond acceptor sites (two from the carboxylic acid, one from the 12-OH) [1]. In comparison, 9,10-dichlorostearic acid has only 1 hydrogen bond donor and 2 hydrogen bond acceptors, while 12-hydroxystearic acid has 2 hydrogen bond donors and 3 hydrogen bond acceptors but lacks the polarizable chlorine atoms [2]. This difference means the target compound requires distinct derivatization protocols for GC-MS analysis (e.g., silylation of both -COOH and -OH groups) compared to dichlorostearic acid, which requires only methylation of the carboxyl group [3].

Hydrogen bonding Derivatization chemistry GC-MS analysis Extraction efficiency Solid-phase extraction

Unique Position on the NORMAN Suspect List Enables Prioritized Environmental Monitoring

9,10-Dichloro-12-hydroxyoctadecanoic acid is specifically indexed in the NORMAN Suspect List Exchange, a curated database of emerging environmental contaminants used for suspect screening in high-resolution mass spectrometry workflows [1]. Neither 9,10-dichlorostearic acid nor 12-hydroxystearic acid appears on the same NORMAN list with the same priority classification. This inclusion means that the target compound is pre-registered with exact mass (monoisotopic mass = 368.1885 Da), SMILES, and InChIKey, enabling automated suspect screening in environmental water, sediment, and biota samples without requiring an authentic standard for initial detection [2].

Suspect screening Environmental monitoring High-resolution mass spectrometry NORMAN network Chlorinated fatty acids

GC-MS Diagnostic Ions Differentiate Chlorohydroxy from Dichloro and Hydroxy Analogs in Complex Food Matrices

In a study of chlorinated bleaching adducts in flour-containing foods, compounds in the chlorohydroxyoctadecanoic acid series produced characteristic mass spectral fragmentation patterns under chemical ionization (CI) conditions that were distinct from both dichlorooctadecanoic acid and non-chlorinated hydroxyoctadecanoic acid analogs [1]. Specifically, chlorohydroxyoctadecenoic acid isomers were identified and quantified at levels exceeding 40 ppm in cakes, cookies, and biscuits, and above 300 ppm in bleached flour, demonstrating that the chlorohydroxy subclass constitutes a significant fraction of the bleaching-derived residue profile that would be missed if only dichloro or hydroxy standards were employed [1].

GC-MS Diagnostic ions Food safety Flour bleaching adducts Chlorinated fatty acid analysis

Topological Polar Surface Area Differentiates Passive Membrane Permeability Relative to Non-Hydroxylated Chlorinated Fatty Acids

The target compound has a computed topological polar surface area (TPSA) of 57.5 Ų [1], compared with 37.3 Ų for 9,10-dichlorostearic acid (which lacks the 12-OH group) [2]. This 20.2 Ų increase in polar surface area—a 54% relative increase—predicts reduced passive membrane permeability according to established drug-likeness rules (TPSA < 140 Ų is generally considered favorable for oral absorption, but the relative difference within a congeneric series governs tissue distribution kinetics) [3]. The higher TPSA of the target compound implies slower passive diffusion across lipid bilayers compared to dichlorostearic acid, which is consistent with the observation that dichlorostearic acid, but not chlorohydroxy analogs, was the primary species taken up into rat heart lipids in an in vivo feeding study [3].

Topological polar surface area Membrane permeability Blood-brain barrier In silico ADME Toxicokinetics

Procurement-Driven Application Scenarios for 9,10-Dichloro-12-hydroxyoctadecanoic Acid (CAS 97659-36-4)


Quantitative Reference Standard for Chlorinated Bleaching Adduct Analysis in Food by GC-MS

Regulatory and contract testing laboratories analyzing bleached flour and flour-containing food products require an authentic standard of 9,10-dichloro-12-hydroxyoctadecanoic acid to quantify chlorohydroxy fatty acid residues that form during chlorine dioxide treatment. As demonstrated by Heikes (1992), chlorohydroxyoctadecenoic acid isomers can exceed 40 ppm in baked goods and 300 ppm in bleached flour, representing a major residue class that cannot be accurately quantified using dichlorostearic acid or hydroxystearic acid surrogates due to distinct chromatographic retention and mass spectral fragmentation patterns [1].

Suspect Screening and Non-Target Analysis in Environmental Monitoring Using HRMS

Environmental research institutes and water quality monitoring agencies conducting suspect screening via LC-HRMS or GC-HRMS can leverage the target compound's inclusion in the NORMAN Suspect List Exchange to automate compound identification. Procurement of the pure standard enables subsequent targeted quantification in surface water, sediment, and fish tissue samples, addressing a data gap in the environmental occurrence of chlorohydroxy fatty acids that are known constituents of extractable organically bound chlorine in aquatic biota [2][3].

In Vitro Structure-Activity Relationship Studies on Chlorinated Fatty Acid Membrane Toxicity

Academic and contract research organizations investigating the comparative membrane-disrupting properties of chlorinated fatty acids can use the target compound as a structurally defined probe. The dual chloro-hydroxy substitution pattern enables isolation of the hydroxyl group's contribution to membrane toxicity (measured via ATP leakage assays) from the background effect of chlorine substitution alone, providing a critical comparator to 9,10-dichlorostearic acid, which has documented antimutagenic activity and membrane-damaging properties via ATP leakage induction in mammalian tumor cells [3].

Method Development and Validation for Chlorinated Lipid Analysis in Biological Matrices

Bioanalytical laboratories developing LC-MS/MS or GC-MS/MS methods for chlorinated fatty acid profiling in plasma, tissue homogenates, or cell lysates require the target compound for calibration curve preparation and quality control. The compound's intermediate lipophilicity (XLogP3-AA = 6.3) and dual hydrogen bond donor/acceptor profile necessitate specific extraction (e.g., mixed-mode SPE) and derivatization (dual methylation + silylation) protocols that cannot be optimized using single-functionality analogs [2][4].

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